REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][N:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Cl.[CH3:11][NH:12][CH3:13].[CH2:14]=O>C(O)CCC>[CH3:11][N:12]([CH2:14][C:3]1[C:4]2[CH:5]=[N:6][CH:7]=[CH:8][C:9]=2[NH:1][CH:2]=1)[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CN=CC=C12
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The concentrate is diluted with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with 4:1 CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtercake is air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CNC2=C1C=NC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |